

# A Statistical Showdown: OSDI and Schirmer's Test in Lifitegrast Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |  |
|----------------------|--------------------|-----------|--|--|--|--|
| Compound Name:       | Lifitegrast Sodium |           |  |  |  |  |
| Cat. No.:            | B608573            | Get Quote |  |  |  |  |

A deep dive into the pivotal clinical trials of Lifitegrast reveals a nuanced picture of its efficacy in treating dry eye disease, with the Ocular Surface Disease Index (OSDI) and Schirmer's test painting a detailed landscape of its impact on both patient-reported symptoms and tear production. This comprehensive guide synthesizes the statistical analysis from the foundational OPUS-1, OPUS-2, OPUS-3, and SONATA trials, offering researchers, scientists, and drug development professionals a clear comparison of Lifitegrast's performance against placebo.

Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, was engineered to quell the inflammatory cascades that underpin dry eye disease. The clinical development program for Lifitegrast meticulously evaluated its therapeutic effects through a battery of assessments, with the OSDI and Schirmer's test serving as key barometers of its success. The OSDI, a validated 12-item questionnaire, captures the patient's subjective experience of dry eye symptoms and their impact on vision-related functions. In contrast, the Schirmer's test provides an objective measure of aqueous tear production.

An analysis of the data from the pivotal trials underscores Lifitegrast's consistent ability to improve patient-reported symptoms, particularly as measured by the eye dryness score (EDS), a key component of the OSDI. However, its effect on tear production, as measured by the Schirmer's test, was less pronounced and often not statistically significant when compared to placebo.



## Quantitative Analysis of OSDI and Schirmer's Test Results

The following tables summarize the key statistical findings for the Ocular Surface Disease Index (OSDI) and Schirmer's test from the major clinical trials of Lifitegrast.

Table 1: Ocular Surface Disease Index (OSDI) and Eye Dryness Score (EDS) Results

| Trial   | Treatment<br>Group                                               | Baseline Mean<br>(SD)            | Change from<br>Baseline at<br>Day 84 Mean<br>(SD) | p-value vs.<br>Placebo |
|---------|------------------------------------------------------------------|----------------------------------|---------------------------------------------------|------------------------|
| OPUS-1  | Lifitegrast                                                      | OSDI: Not<br>Reported            | VR-OSDI: -0.11<br>(Not Reported)                  | 0.7894[1][2]           |
| Placebo | OSDI: Not<br>Reported                                            | VR-OSDI: -0.12<br>(Not Reported) |                                                   |                        |
| OPUS-2  | Lifitegrast                                                      | EDS: ~65                         | -35.30 (Not<br>Reported)                          | <0.0001[1][3]          |
| Placebo | EDS: ~65                                                         | -22.75 (Not<br>Reported)         |                                                   |                        |
| OPUS-3  | Lifitegrast                                                      | EDS: ≥40                         | Treatment Effect:<br>7.16 (95% CI:<br>3.04-11.28) | 0.0007[4][5]           |
| Placebo | EDS: ≥40                                                         |                                  |                                                   |                        |
| SONATA  | Not a primary endpoint for efficacy analysis. Focused on safety. | _                                |                                                   |                        |

Note: For OPUS-2 and OPUS-3, the primary symptom endpoint was the Eye Dryness Score (EDS), a component of the OSDI, measured on a 100-point visual analog scale. For OPUS-1,







the co-primary symptom endpoint was the visual-related function subscale of the OSDI (VR-OSDI). Data for the total OSDI score was not consistently reported as a primary outcome.

Table 2: Schirmer's Test Results (mm/5 min)



| Trial           | Treatment<br>Group                                                                                                                                             | Baseline Mean<br>(SD) | Mean (SD) at<br>Day 84 | p-value vs.<br>Placebo |
|-----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|------------------------|------------------------|
| OPUS-1          | Lifitegrast<br>(n=293)                                                                                                                                         | 4.90 (3.008)          | 6.63 (5.772)           | 0.4230[4]              |
| Placebo (n=295) | 4.69 (2.855)                                                                                                                                                   | 6.26 (5.598)          |                        |                        |
| OPUS-2          | Not reported as a primary or key secondary endpoint with detailed statistical analysis in readily available publications.                                      |                       |                        |                        |
| OPUS-3          | Not reported as a primary or key secondary endpoint with detailed statistical analysis in readily available publications.                                      |                       |                        |                        |
| SONATA          | Safety study; inclusion criteria required a Schirmer test score of ≥1 and ≤10 mm. Efficacy data on changes in Schirmer scores were not a primary focus. [6][7] |                       |                        |                        |



# Experimental Protocols Ocular Surface Disease Index (OSDI)

The OSDI is a 12-item patient-reported outcome questionnaire designed to provide a rapid assessment of the symptoms of dry eye disease and their impact on vision-related function. The questionnaire is divided into three subscales: ocular symptoms, vision-related function, and environmental triggers.[8]

- Administration: Patients were asked to recall their symptoms over the preceding week.
- Scoring: Each of the 12 questions is graded on a scale of 0 to 4, where 0 represents "none of the time" and 4 represents "all of the time." The total OSDI score is calculated using the following formula: OSDI Score = [(sum of scores for all questions answered) x 25] / (total number of questions answered) Scores range from 0 to 100, with higher scores indicating greater disability. The normal range is typically considered 0-12, mild is 13-22, moderate is 23-32, and severe is 33-100.[8] In the OPUS trials, a key component of the OSDI, the Eye Dryness Score (EDS), was often used as a primary endpoint and was measured on a 100-point visual analog scale (VAS), where 0 indicates no discomfort and 100 indicates maximal discomfort.[3][4]

## **Schirmer's Test**

The Schirmer's test was performed to assess the volume of aqueous tear production. The procedure was standardized across the clinical trials.

- Procedure: A sterile filter paper strip (5 mm wide and 35 mm long) was placed at the junction of the middle and lateral one-third of the lower eyelid margin, without topical anesthesia.
- Measurement: The patient was instructed to close their eyes gently for 5 minutes. After 5 minutes, the strip was removed, and the length of the moistened area was measured in millimeters from the notch.[6]
- Inclusion Criteria: A notable and consistent inclusion criterion across the OPUS and SONATA
  trials was a baseline Schirmer's test score of ≥1 mm and ≤10 mm in at least one eye,
  indicating a population with pre-existing aqueous tear deficiency.[5][7][9]



**Signaling Pathways and Experimental Workflow** 

The following diagrams illustrate the mechanism of action of Lifitegrast and the general workflow of the clinical trials.



Click to download full resolution via product page

Caption: Mechanism of Action of Lifitegrast in Dry Eye Disease.





Click to download full resolution via product page

Caption: General Workflow of the Lifitegrast Phase III Clinical Trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lifitegrast ophthalmic solution in the treatment of signs and symptoms of dry eye disease: design, development, and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Lifitegrast Ophthalmic Solution 5.0% versus Placebo for Treatment of Dry Eye Disease: Results of the Randomized Phase III OPUS-2 Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Lifitegrast for the Treatment of Dry Eye Disease: Results of a Phase III, Randomized, Double-Masked, Placebo-Controlled Trial (OPUS-3) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. Safety of Lifitegrast Ophthalmic Solution 5.0% in Patients With Dry Eye Disease: A 1-Year, Multicenter, Randomized, Placebo-Controlled Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orpdl.org [orpdl.org]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- To cite this document: BenchChem. [A Statistical Showdown: OSDI and Schirmer's Test in Lifitegrast Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608573#statistical-analysis-of-osdi-and-schirmer-test-in-lifitegrast-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com